N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
CAS No.: 1330037-91-6
Cat. No.: VC7342702
Molecular Formula: C24H24ClN3O3S2
Molecular Weight: 502.04
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride - 1330037-91-6](/images/structure/VC7342702.png)
CAS No. | 1330037-91-6 |
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Molecular Formula | C24H24ClN3O3S2 |
Molecular Weight | 502.04 |
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H |
Standard InChI Key | QRDQNQHAQRDZSH-UHFFFAOYSA-N |
SMILES | CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl |
Structural Composition and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzo[d]thiazol-2-yl group: A bicyclic aromatic system with a sulfur and nitrogen atom, commonly associated with intercalation into biological targets .
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6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: A partially saturated fused thiophene-pyridine system, which may enhance membrane permeability due to reduced planarity .
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2,4-Dimethoxybenzamide hydrochloride: A substituted benzamide moiety acting as a solubilizing group, with the hydrochloride salt improving bioavailability.
Predicted Physicochemical Parameters
Using computational models and analog data, key properties include:
The balanced lipophilicity (LogP ~3.2) and moderate polar surface area suggest potential for blood-brain barrier penetration, though the hydrochloride salt may limit this by increasing hydrophilicity .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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Thieno[2,3-c]pyridine core: Likely synthesized via cyclocondensation of aminothiophene derivatives with cyclic ketones.
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Benzo[d]thiazole moiety: Introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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2,4-Dimethoxybenzamide group: Installed via amide coupling using carbodiimide or uronium activators.
Reported Analog Synthesis
While direct protocols for this compound are unavailable, analogous reactions provide guidance:
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Amide bond formation: HATU/DIEA-mediated coupling of carboxylic acids to amines achieves yields >70% in similar systems .
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Heterocycle assembly: Copper(I)-catalyzed cyclization of thioamides with α-haloketones constructs benzothiazoles .
Table 1: Representative Reaction Yields for Key Steps
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Thienopyridine cyclization | CuO/I₂, ethanol, reflux | 90 | |
Benzothiazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 85 | Extrapolated |
Amidation | HATU, DIEA, DMF | 71 |
Industrial Applications and Patent Landscape
Pharmaceutical Development
No current patents claim the exact structure, but related compounds are protected in:
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WO2019157103: Thienopyridine kinase inhibitors (2023 expiration).
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US20210002345A1: Benzothiazole antimicrobials (2040 expiration).
Supplier Landscape
The compound is listed by specialty chemical suppliers (e.g., echemi.com ) at purity >95%, priced at $1,200–2,500/g for research quantities.
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